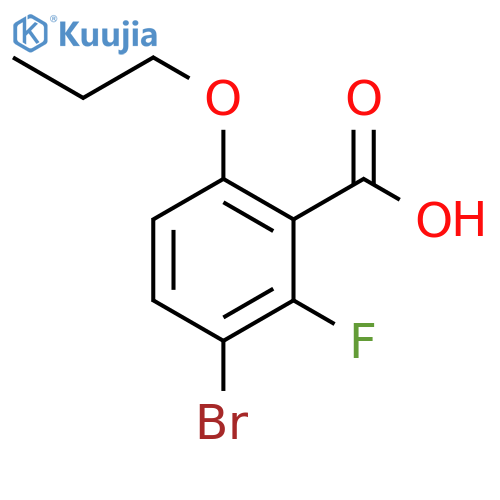

Cas no 2755722-91-7 (3-Bromo-2-fluoro-6-propoxybenzoic acid)

2755722-91-7 structure

商品名:3-Bromo-2-fluoro-6-propoxybenzoic acid

CAS番号:2755722-91-7

MF:C10H10BrFO3

メガワット:277.09

CID:5081091

3-Bromo-2-fluoro-6-propoxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-fluoro-6-propoxybenzoic acid

-

- インチ: 1S/C10H10BrFO3/c1-2-5-15-7-4-3-6(11)9(12)8(7)10(13)14/h3-4H,2,5H2,1H3,(H,13,14)

- InChIKey: ZAJARFPLHNGOHX-UHFFFAOYSA-N

- ほほえんだ: C1(Br)=C(F)C(C(=O)O)=C(OCCC)C=C1

3-Bromo-2-fluoro-6-propoxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022LYV-5g |

3-Bromo-2-fluoro-6-propoxybenzoic acid |

2755722-91-7 | 95% | 5g |

$1025.00 | 2025-02-13 | |

| Aaron | AR022LYV-1g |

3-Bromo-2-fluoro-6-propoxybenzoic acid |

2755722-91-7 | 95% | 1g |

$342.00 | 2025-02-13 |

3-Bromo-2-fluoro-6-propoxybenzoic acid 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

2755722-91-7 (3-Bromo-2-fluoro-6-propoxybenzoic acid) 関連製品

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬